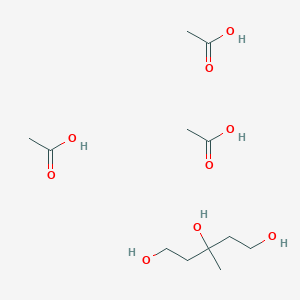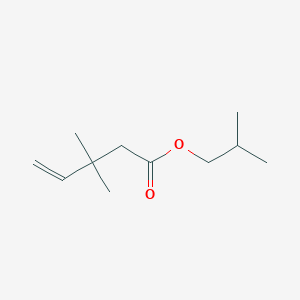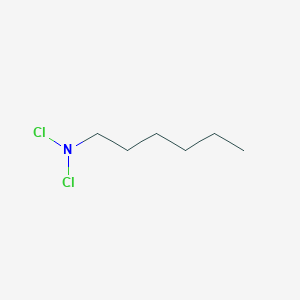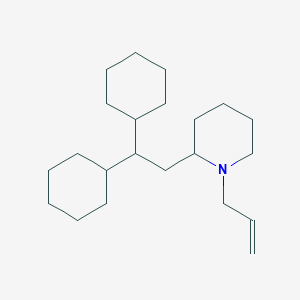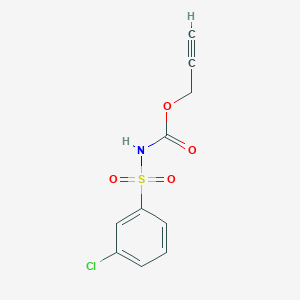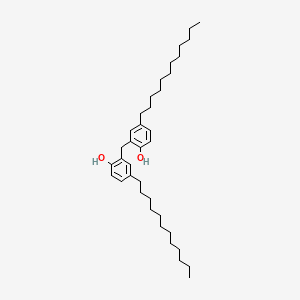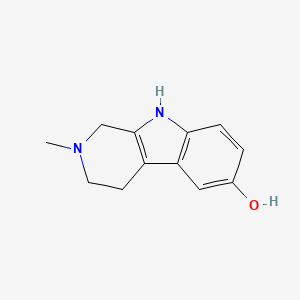![molecular formula C7H13N3S B14485940 2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- CAS No. 64038-60-4](/img/structure/B14485940.png)
2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- is a heterocyclic compound containing sulfur and nitrogen atoms within its structure This compound is part of the imidazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- typically involves the reaction of imidazole derivatives with sulfur-containing reagents. One common method is the cyclization of N-(2-dimethylaminoethyl)thiourea under acidic conditions, which leads to the formation of the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form imidazole derivatives with a thiol group.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol-containing imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its antithyroid properties, similar to other imidazole derivatives.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Imidazole-2-thione: Shares the core structure but lacks the dimethylaminoethyl group.
2-Imidazolidinethione: Similar in structure but with a saturated ring system.
Mercaptobenzimidazole: Contains a benzene ring fused to the imidazole ring, providing different reactivity and applications.
Uniqueness
2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- is unique due to the presence of the dimethylaminoethyl group, which enhances its solubility and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
CAS No. |
64038-60-4 |
|---|---|
Molecular Formula |
C7H13N3S |
Molecular Weight |
171.27 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-imidazole-2-thione |
InChI |
InChI=1S/C7H13N3S/c1-9(2)5-6-10-4-3-8-7(10)11/h3-4H,5-6H2,1-2H3,(H,8,11) |
InChI Key |
VGXANULMFYRRBH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=CNC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


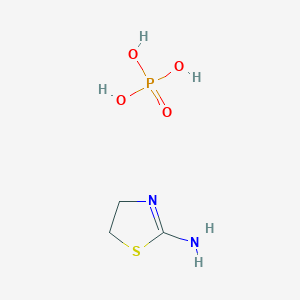
![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
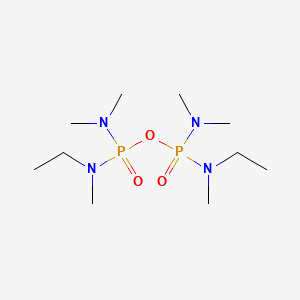
![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)
![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
